molecular formula C7H14S2 B8640601 2-Propyl-1,3-dithiane CAS No. 42196-80-5

2-Propyl-1,3-dithiane

Cat. No.: B8640601
CAS No.: 42196-80-5
M. Wt: 162.3 g/mol
InChI Key: IZLOHDBXZXGZCQ-UHFFFAOYSA-N
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Description

Historical Development of Dithiane Chemistry in Organic Synthesis

The journey of dithianes from chemical curiosities to indispensable tools in organic synthesis is a story of conceptual breakthrough and methodological refinement.

Seminal Contributions of Corey and Seebach in Umpolung Reactivity

The field of dithiane chemistry was fundamentally transformed in the 1960s by the pioneering work of Elias J. Corey and Dieter Seebach. wikipedia.orgwikipedia.orguwindsor.ca They introduced the concept of "umpolung," a German term for polarity inversion, to describe the reversal of a functional group's inherent reactivity. wikipedia.orgrjstonline.com Their seminal research demonstrated that the C2 proton of a 1,3-dithiane (B146892), which is derived from an aldehyde, could be readily removed by a strong base like n-butyllithium to generate a stable 2-lithio-1,3-dithiane derivative. organic-chemistry.orgnih.gov

This lithiated species behaves as a masked acyl anion, a powerful nucleophile capable of reacting with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. wikipedia.orgjk-sci.com This process, now widely known as the Corey-Seebach reaction, effectively allows the carbonyl carbon to function as a nucleophile instead of its usual electrophilic self. organic-chemistry.orgjk-sci.com The stability of the 2-lithio-1,3-dithiane intermediate is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge. researchgate.netuwindsor.ca After the nucleophilic addition or substitution reaction, the dithiane group can be hydrolyzed back to a carbonyl group, revealing a new ketone. wikipedia.orgwikipedia.org

Evolution of the Umpolung Concept in Carbonyl Chemistry

The foundational work of Corey and Seebach sparked a revolution in synthetic organic chemistry, and the umpolung concept has evolved significantly since its inception. nih.govethz.ch While 1,3-dithianes remain a classic example, the principle of polarity inversion has been extended to other systems. wikipedia.org For instance, N-heterocyclic carbenes (NHCs) and cyanide ions can also be used to generate acyl anion equivalents from aldehydes. wikipedia.orgrjstonline.com More recently, hydrazone derivatives have been employed as surrogates for organometallic reagents, further expanding the toolkit for carbonyl umpolung. wikipedia.orgrsc.org

The sophistication of dithiane chemistry itself has also advanced. Strategies such as "anion relay chemistry" have been developed, where the dithiane moiety is used to trigger a cascade of reactions within a molecule, enabling the construction of highly complex architectural frameworks in a controlled manner. wikipedia.orgnih.gov This evolution demonstrates the profound and lasting impact of the original umpolung concept on the design of synthetic strategies. nih.govacs.org

General Overview of 1,3-Dithianes as Versatile Synthetic Tools

1,3-Dithianes are celebrated for their dual functionality as both protecting groups and reactive intermediates, making them exceptionally versatile in synthesis. beilstein-journals.orgthieme-connect.de

Role as Masked Carbonyl Functions and Synthetic Equivalents

One of the primary roles of the 1,3-dithiane group is to serve as a "masked" carbonyl function. organic-chemistry.orgaskfilo.com Aldehydes and ketones are readily converted into 1,3-dithianes by reacting them with 1,3-propanedithiol (B87085), typically in the presence of an acid catalyst. thieme-connect.deorganic-chemistry.org The resulting dithiane is highly stable under both acidic and basic conditions, which allows other chemical transformations to be performed on the molecule without affecting the protected carbonyl group. organic-chemistry.orgthieme-connect.de

Beyond this protective role, the dithiane is a synthetic equivalent for an acyl anion. nih.govnih.govacs.org As detailed in the Corey-Seebach reaction, deprotonation at the C2 position creates a nucleophilic center from what was originally an electrophilic carbonyl carbon. wikipedia.orgjk-sci.com This allows for the formation of products like α-hydroxy ketones and 1,2-diketones, which are not accessible through traditional aldehyde reactions like the aldol (B89426) addition. organic-chemistry.orgwikipedia.org After serving its purpose in bond formation, the dithiane can be removed. Hydrolysis, often facilitated by reagents like mercury(II) salts, regenerates the carbonyl group, yielding a ketone. organic-chemistry.orgwikipedia.orgmdpi.com Alternatively, the dithiane can be reductively cleaved to a methylene (B1212753) (-CH2-) group. beilstein-journals.orgresearchgate.net

Table 1: Synthetic Transformations via 2-Lithio-1,3-dithianes
ElectrophileIntermediate ProductFinal Product after HydrolysisReference
Alkyl Halides (R-X)2-Alkyl-1,3-dithianeKetone (R-C(O)-R') wikipedia.orgjk-sci.com
Epoxides2-(β-hydroxyalkyl)-1,3-dithianeβ-Hydroxy Ketone wikipedia.orgjk-sci.com
Aldehydes/Ketones2-(α-hydroxyalkyl)-1,3-dithianeα-Hydroxy Ketone wikipedia.orgwikipedia.org
Acyl Halides/Esters2-Acyl-1,3-dithiane1,2-Diketone wikipedia.org

Importance in Complex Multistep Synthesis

The unique reactivity and stability of 1,3-dithianes have made them invaluable in the total synthesis of complex natural products. thieme-connect.deuwindsor.canih.gov In these intricate, multistep sequences, dithianes often serve as "linchpin" fragments, enabling the reliable connection of two complex parts of a molecule. nih.gov Their use as powerful C1-synthons has been a key feature in the assembly of a wide range of natural products since the groundbreaking work of Corey and Seebach. beilstein-journals.orgresearchgate.netnih.gov The ability to form carbon-carbon bonds with predictable stereochemistry and then unveil a carbonyl or methylene group at a late stage of a synthesis provides a level of strategic flexibility that is critical for success in this field. organic-chemistry.orguwindsor.ca

Table 2: Example Synthesis of 2-Propyl-1,3-dithiane
Starting MaterialsReagents/ConditionsProductReference
Butyraldehyde, 1,3-PropanedithiolAcid catalyst (e.g., BF3·OEt2 or HCl), Solvent (e.g., CHCl3)This compound thieme-connect.detuni.fi

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42196-80-5

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

2-propyl-1,3-dithiane

InChI

InChI=1S/C7H14S2/c1-2-4-7-8-5-3-6-9-7/h7H,2-6H2,1H3

InChI Key

IZLOHDBXZXGZCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1SCCCS1

Origin of Product

United States

Synthetic Methodologies for 2 Propyl 1,3 Dithiane and Substituted 1,3 Dithianes

Direct Synthesis from Aldehydes and 1,3-Propanedithiol (B87085)

The most direct route to 2-propyl-1,3-dithiane involves the condensation reaction between butanal (butyraldehyde) and 1,3-propanedithiol. This reaction, known as thioacetalization, forms a stable six-membered ring containing two sulfur atoms, effectively protecting the original carbonyl group. organic-chemistry.orgnih.gov The general transformation is widely applicable to a variety of aldehydes and ketones for the synthesis of their corresponding 1,3-dithiane (B146892) derivatives. organic-chemistry.org

The formation of 1,3-dithianes from carbonyl compounds and 1,3-propanedithiol is typically catalyzed by either Brönsted or Lewis acids. organic-chemistry.orgtandfonline.com The catalyst's role is to activate the carbonyl group of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of the dithiol. uwindsor.ca The reaction proceeds through the formation of a hemithioacetal intermediate. Subsequent acid-catalyzed elimination of a water molecule generates a highly reactive sulfenium ion, which is then intramolecularly attacked by the second thiol group to close the ring and form the stable 1,3-dithiane product.

A diverse array of catalyst systems has been developed to optimize the synthesis of 1,3-dithianes, focusing on improving yields, shortening reaction times, enhancing chemoselectivity, and employing milder, more environmentally benign conditions.

Lewis acids are commonly employed to facilitate thioacetalization. Boron trifluoride etherate (BF₃·OEt₂) is a classic and effective catalyst for this transformation. orgsyn.org

More contemporary Lewis acid catalysts offer significant advantages. Yttrium triflate (Y(OTf)₃) is a water-stable Lewis acid that efficiently catalyzes the protection of carbonyl compounds. organic-chemistry.orgunimi.it It has been successfully used to convert various aldehydes into their corresponding dithiane derivatives using 1,3-propanedithiol at room temperature, often requiring only a catalytic amount (e.g., 5 mol%). organic-chemistry.org This method is noted for its high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org

Copper bis(dodecyl sulfate) [Cu(DS)₂] serves as a unique Lewis acid-surfactant-combined (LASC) catalyst that is highly efficient and reusable for thioacetalization reactions in water. organic-chemistry.orgorganic-chemistry.org This system avoids the need for organic solvents. Cu(DS)₂ functions as both a Lewis acid and a surfactant, forming emulsion droplets in the aqueous medium. This creates a hydrophobic microenvironment where the reaction can proceed efficiently, shielded from the bulk aqueous phase, leading to high yields in short reaction times. organic-chemistry.org

Brönsted acids are also highly effective catalysts for dithiane formation. Tungstophosphoric acid (H₃PW₁₂O₄₀) is a thermally stable and highly acidic heteropolyacid that serves as an excellent catalyst for the thioacetalization of aldehydes and ketones. wikipedia.orgorganic-chemistry.org Reactions using this catalyst often proceed in high yields under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

An exceptionally efficient and reusable solid-supported catalyst is perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) . thieme-connect.comthieme-connect.comorganic-chemistry.org This catalyst promotes the formation of 1,3-dithianes from a wide variety of aldehydes under solvent-free conditions at room temperature. thieme-connect.comorganic-chemistry.org The methodology is characterized by very short reaction times (often 1-30 minutes), excellent yields (typically 75-100%), and compatibility with numerous functional groups. thieme-connect.comorganic-chemistry.org The catalyst is non-toxic, easy to handle, and can be recovered and reused without a significant drop in activity, aligning with the principles of green chemistry. organic-chemistry.org

CatalystTypeKey AdvantagesTypical Conditions
Yttrium Triflate (Y(OTf)₃)Lewis AcidHigh chemoselectivity for aldehydes; water-stable. organic-chemistry.orgCatalytic amount (5 mol%), Room Temperature. organic-chemistry.org
Copper Bis(dodecyl sulfate) (Cu(DS)₂)Lewis Acid-SurfactantReusable; efficient in water (green chemistry). organic-chemistry.orgAqueous medium, Room Temperature. organic-chemistry.org
Tungstophosphoric Acid (H₃PW₁₂O₄₀)Brönsted AcidHighly active and selective; allows for solvent-free reactions. organic-chemistry.orgSolvent-free. organic-chemistry.orgorganic-chemistry.org
Perchloric Acid on Silica Gel (HClO₄-SiO₂)Brönsted Acid (Solid Support)Extremely fast, reusable, solvent-free, mild conditions. organic-chemistry.orgSolvent-free, Room Temperature. organic-chemistry.org

A significant practical drawback of using 1,3-propanedithiol is its intense and persistent foul odor. To address this issue, researchers have developed non-thiolic, odorless reagents that act as equivalents of 1,3-propanedithiol. One prominent example is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione . organic-chemistry.org This stable, crystalline solid can be used in acid-promoted thioacetalization reactions under solvent-free or aqueous conditions. organic-chemistry.org In the presence of an acid catalyst, it reacts with aldehydes and aliphatic ketones to transfer the dithiane moiety, affording the desired dithioacetal products in high yields without the complications of handling a volatile, malodorous thiol. organic-chemistry.org

Preparation of Functionalized 2-Alkyl-1,3-dithianes

An alternative and highly versatile strategy for preparing this compound and other functionalized analogues is through the alkylation of a 2-lithio-1,3-dithiane intermediate. This approach is a cornerstone of umpolung chemistry, which inverts the typical electrophilic reactivity of a carbonyl carbon into nucleophilic reactivity. youtube.com

The process begins with the deprotonation of the parent 1,3-dithiane at the C2 position. The protons at this position are sufficiently acidic (pKa ≈ 31) to be abstracted by a strong base, typically n-butyllithium (n-BuLi), in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures. youtube.comresearchgate.net This generates a 2-lithio-1,3-dithiane carbanion, which is a potent nucleophile and serves as a synthetic equivalent of an acyl anion. uwindsor.cayoutube.com

This nucleophilic intermediate readily reacts with a variety of electrophiles to form a new carbon-carbon bond at the C2 position. For the synthesis of this compound, the lithiated dithiane can be treated with an appropriate propyl electrophile, such as 1-iodopropane (B42940) or 1-bromopropane. Studies have also shown that arenesulfonates of primary alcohols react smoothly with lithio derivatives of 1,3-dithiane at room temperature to furnish 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org This method allows for the introduction of a wide range of simple and functionalized alkyl groups onto the dithiane core. uwindsor.caorganic-chemistry.org

Via Double Conjugate Addition of Dithiols to Propargylic Carbonyl Compounds

A highly effective method for generating β-keto 1,3-dithianes involves the double conjugate addition of dithiols to propargylic carbonyl compounds. organic-chemistry.orgresearchgate.net This base-mediated reaction, often referred to as a double Michael addition, provides a direct route to protected 1,3-dicarbonyl systems. researchgate.netnih.gov The process typically uses 1,3-propanedithiol and a base like sodium methoxide (B1231860) to react with various α,β-acetylenic aldehydes and ketones. nih.govnih.gov

The reaction is valued for its efficiency and ability to produce excellent yields of the desired dithiane products. organic-chemistry.orgnih.gov These products are particularly useful as masked 1,3-dicarbonyl systems, which can be subsequently converted into a variety of functionalized oxygen-containing heterocycles for natural product synthesis. organic-chemistry.orgresearchgate.net

Research into this methodology has demonstrated its application to a range of silylated propargylic aldehydes, leading to the formation of β-carbonyl silyl-1,3-dithianes. nih.govacs.org An optimization study highlighted the effectiveness of sodium methoxide as a base for this transformation. nih.gov The yields for different silyl-substituted aldehydes demonstrate the method's utility, although they can be influenced by the steric bulk of the silyl (B83357) group. nih.gov

Table 1: Synthesis of β-Carbonyl Silyl-1,3-dithianes via Double Conjugate Addition nih.gov

Entry Silyl Group Aldehyde Substrate Product Yield (%)
1 Trimethylsilyl 4a 1a 61
2 t-Butyldimethylsilyl 4c 1c 42
3 Triethylsilyl 4b 1b 62

Data sourced from a study on the base-mediated double conjugate addition of 1,3-propanedithiol to silylated propargylic aldehydes. nih.gov

Through Reactions Involving 2-Chloro-1,3-dithiane (B1253039) Derivatives

An alternative and versatile approach to synthesizing substituted 1,3-dithianes utilizes 2-chloro-1,3-dithiane as a formyl cation equivalent. acs.org This method allows for the introduction of various substituents at the C-2 position of the dithiane ring by reacting the electrophilic 2-chloro-1,3-dithiane with a range of carbon nucleophiles. acs.org

This strategy is particularly advantageous for creating dithianes with substituents that are difficult to introduce using standard methods involving the deprotonation of 1,3-dithiane. Reactions with Grignard reagents (RMgX) have proven effective for introducing primary alkyl, secondary alkyl, aryl, and vinyl groups. acs.org This circumvents the limitations of reacting 2-lithio-1,3-dithiane with secondary, tertiary, aryl, or vinyl halides, which are often inefficient. acs.org

Furthermore, an alcohol-mediated dithioacetalization process has been developed that uses the non-thiolic and odorless 2-chloro-1,3-dithiane to react with unactivated alkynes. rsc.orgdntb.gov.ua This modern protocol proceeds under mild conditions and provides direct access to the corresponding Markovnikov-selective 1,3-dithianes in good to excellent yields. rsc.org

Table 2: Synthesis of 2-Substituted-1,3-dithianes from 2-Chloro-1,3-dithiane and Grignard Reagents acs.org

Entry Grignard Reagent (RMgX) R Group Product Yield (%)
1 CH₃CH₂MgBr Ethyl 2-Ethyl-1,3-dithiane 75
2 CH₃(CH₂)₂MgBr n-Propyl This compound 70
3 (CH₃)₂CHMgBr Isopropyl 2-Isopropyl-1,3-dithiane 65
4 C₆H₅MgBr Phenyl 2-Phenyl-1,3-dithiane 85
5 CH₂=CHMgBr Vinyl 2-Vinyl-1,3-dithiane 55

Yields represent isolated pure products from the reaction of the corresponding Grignard reagent with 2-chloro-1,3-dithiane. acs.org

Reactivity and Mechanistic Aspects of 2 Lithio 1,3 Dithianes

Formation and Stabilization of the 2-Lithio-1,3-dithiane Carbanion

The generation of a stable carbanion at the C-2 position of the dithiane ring is the critical step that unlocks its synthetic potential. This process is achieved through deprotonation with a strong base, and the resulting anion is stabilized by the adjacent sulfur atoms.

Deprotonation with Organolithium Bases (e.g., n-Butyllithium)

The protons on the carbon atom at the 2-position of a 1,3-dithiane (B146892) are acidic enough to be removed by a strong base. wikipedia.orgyoutube.com Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this purpose. wikipedia.orgwikipedia.orgchemicalbook.com The reaction is typically carried out in an anhydrous ethereal solvent, most commonly tetrahydrofuran (B95107) (THF), at low temperatures, often ranging from -78 °C to -20 °C, to prevent side reactions. wikipedia.orgchemicalbook.comresearchgate.net The n-butyllithium acts as a strong base, abstracting a proton from the C-2 position of the 2-propyl-1,3-dithiane to form the corresponding 2-lithio-2-propyl-1,3-dithiane carbanion and butane as a byproduct. wikipedia.org The resulting lithiated species is a potent nucleophile, ready to react with a variety of electrophiles. researchgate.netorganic-chemistry.org

Electronic Stabilization by Adjacent Sulfur Atoms

The stability of the 2-lithio-1,3-dithiane carbanion is a direct result of the electronic influence of the two adjacent sulfur atoms. cdnsciencepub.comacs.orgorganicchemistrydata.org Initially, it was thought that the negative charge was delocalized into the vacant d-orbitals of the sulfur atoms. scribd.com However, more recent and sophisticated computational studies have largely refuted the significance of d-orbital participation. organic-chemistry.orguclouvain.be The stabilization is now primarily attributed to a combination of inductive effects and negative hyperconjugation. acs.orgorganicchemistrydata.org

The sulfur atoms are more electronegative than carbon, leading to an inductive withdrawal of electron density, which helps to disperse the negative charge of the carbanion. organicchemistrydata.org More significantly, stabilization occurs through a phenomenon known as negative hyperconjugation, which involves the overlap of the carbon p-orbital containing the lone pair with the antibonding (σ) orbitals of the adjacent carbon-sulfur bonds. organicchemistrydata.orguclouvain.be This delocalization of the electron density into the C-S σ orbitals effectively stabilizes the carbanion. organicchemistrydata.org The greater polarizability of sulfur compared to oxygen also plays a crucial role in stabilizing the adjacent negative charge. organic-chemistry.orgacs.org

Fundamental Role as Acyl Anion Equivalent and Umpolung Reagent

The formation of 2-lithio-1,3-dithiane is a classic example of "umpolung," a German term for polarity inversion. researchgate.netorganic-chemistry.orgwikipedia.org In a typical carbonyl compound, the carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. wikipedia.org By converting an aldehyde (like butanal, the precursor to this compound) into a dithiane and subsequently deprotonating it, the C-2 carbon, which was originally the electrophilic carbonyl carbon, becomes a nucleophilic carbanion. wikipedia.org

This nucleophilic carbanion is considered an "acyl anion equivalent." wikipedia.orgyoutube.com After the 2-lithio-2-propyl-1,3-dithiane reacts with an electrophile, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts. wikipedia.orgepfl.ch This two-step sequence effectively allows for the nucleophilic acylation of a substrate, a transformation that is not possible with a simple acyl anion, which is inherently unstable.

Carbon-Carbon Bond Forming Reactions Involving 2-Lithio-1,3-dithianes

The nucleophilic nature of 2-lithio-1,3-dithianes makes them exceptionally useful for the formation of new carbon-carbon bonds. They readily react with a wide range of electrophiles, including alkyl halides, sulfonates, aldehydes, and ketones.

Alkylation Reactions with Alkyl Halides and Sulfonates

2-Lithio-1,3-dithianes, including the 2-propyl derivative, undergo efficient alkylation when treated with primary alkyl halides or sulfonates. wikipedia.orgscribd.comorganic-chemistry.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the dithiane carbanion attacks the electrophilic carbon of the alkyl halide or sulfonate, displacing the leaving group. wikipedia.org This method is highly effective for creating new carbon-carbon bonds and is a key step in the synthesis of more complex molecules. uwindsor.ca While alkyl halides are common electrophiles, arenesulfonates of primary alcohols have also been shown to react smoothly with lithiated dithianes at room temperature to provide 2-alkyl derivatives in high yields. organic-chemistry.org

2-Lithio-1,3-dithiane Derivative Electrophile Product Yield (%) Reference
2-Lithio-1,3-dithiane n-Heptyl benzenesulfonate 2-(n-Heptyl)-1,3-dithiane 85 organic-chemistry.org
2-Lithio-1,3-dithiane n-Decyl benzenesulfonate 2-(n-Decyl)-1,3-dithiane 89 organic-chemistry.org
2-Lithio-1,3-dithiane 3-Phenylpropyl benzenesulfonate 2-(3-Phenylpropyl)-1,3-dithiane 92 organic-chemistry.org
2-Phenyl-2-lithio-1,3-dithiane n-Butyl benzenesulfonate 2-n-Butyl-2-phenyl-1,3-dithiane 88 organic-chemistry.org

Addition to Aldehydes and Ketones

The reaction of 2-lithio-1,3-dithianes with aldehydes and ketones provides a powerful method for the synthesis of α-hydroxy ketones. organic-chemistry.orguwindsor.cajk-sci.com The nucleophilic carbanion adds to the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate which, upon aqueous workup, yields a hydroxyalkyl-substituted dithiane. wikipedia.org Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group, affording the final α-hydroxy ketone product. organic-chemistry.org This reaction is particularly valuable as it allows for the construction of molecular frameworks that are not readily accessible through traditional methods like the aldol (B89426) condensation. organic-chemistry.orgjk-sci.com

2-Lithio-1,3-dithiane Derivative Carbonyl Compound Adduct Yield (%) Reference
2-Lithio-1,3-dithiane Aldehyde derived from D-glucose Diastereomeric alcohols 86 uwindsor.ca
2-Lithio-1,3-dithiane 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose D-glycero-α-D-galactoheptose derivative - uwindsor.ca
2-Lithio-1,3-dithiane Chiral aldehyde Polyol precursor - uwindsor.ca
2-Lithio-2-methyl-1,3-dithiane Steroidal C-17 spiroepoxide 17β-Hydroxy dithianyl steroid - cdnsciencepub.com
Synthesis of α-Hydroxy Ketones

The reaction of 2-lithio-1,3-dithianes, serving as acyl anion equivalents, with various carbonyl compounds such as aldehydes and ketones is a well-established method for the synthesis of α-hydroxy ketones. This transformation, a key part of the Corey-Seebach reaction, allows for a reversal of the normal reactivity of the carbonyl carbon, a concept known as "umpolung". organic-chemistry.orgnih.gov The process involves the deprotonation of a 2-substituted-1,3-dithiane, such as this compound, using a strong base like n-butyllithium to form the corresponding 2-lithio derivative. This lithiated intermediate is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. wikipedia.orgyoutube.com

Diastereoselective Control in Carbonyl Additions

The addition of 2-lithio-1,3-dithianes to chiral aldehydes and ketones can proceed with varying degrees of diastereoselectivity. The stereochemical outcome of these reactions is influenced by factors such as the structure of the reactants and the reaction conditions. For instance, the addition of 2-lithio-1,3-dithiane to a chiral aldehyde derived from D-glucose resulted in a 4.6:1 mixture of diastereomeric alcohols, with the Cram adduct being the major product. uwindsor.ca

The stereoselectivity can often be rationalized by considering established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model. Chelation control can also play a significant role, especially when the carbonyl compound contains a nearby Lewis basic group (e.g., an α-alkoxy substituent). In such cases, the lithium cation can coordinate to both the carbonyl oxygen and the Lewis basic group, creating a rigid cyclic transition state that directs the nucleophilic attack of the dithiane anion from a specific face. This chelation-controlled pathway often leads to a different diastereomer than the one predicted by non-chelation models. The choice of solvent and the presence of additives can influence the extent of chelation and thus the diastereomeric ratio of the products.

Ring-Opening Reactions with Epoxides

2-Lithio-1,3-dithianes are effective nucleophiles for the ring-opening of epoxides. wikipedia.org This reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of 1,2-hydroxythioacetals, which are precursors to β-hydroxy aldehydes or ketones. The reaction proceeds via an S(_N)2 mechanism, where the lithiated dithiane attacks one of the epoxide carbons, leading to the opening of the three-membered ring. khanacademy.orgyoutube.compressbooks.pub The regioselectivity of the attack is primarily governed by steric factors, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. khanacademy.orgpressbooks.pub This is a general feature of ring-opening reactions of epoxides with strong nucleophiles under basic or neutral conditions. khanacademy.orgyoutube.compressbooks.pub

The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (THF). The resulting product, after quenching the reaction with a proton source, is a γ-hydroxy dithiane. nih.gov This synthetic strategy has been utilized in the synthesis of various complex molecules and natural products. nih.govuwindsor.ca

Formation of β-Hydroxy Carbonyl Compounds

This two-step process, involving epoxide ring-opening followed by dithiane hydrolysis, represents a "non-aldol" approach to aldol-type products. nih.gov It offers a useful alternative to the classical aldol reaction, particularly when specific substitution patterns or stereochemistries are desired. The stereochemistry of the epoxide is predictably transferred to the β-hydroxy carbonyl product, making this a stereospecific transformation. nih.gov

Stereoselective Alkylation with Chiral Epoxides

The reaction of 2-lithio-1,3-dithianes with chiral epoxides allows for the stereoselective synthesis of more complex molecules. The inherent stereochemistry of the chiral epoxide directs the stereochemical outcome of the ring-opening reaction. Since the reaction proceeds through an S(_N)2 mechanism, the nucleophilic attack of the dithiane anion occurs with inversion of configuration at the attacked carbon center. rsc.org

This stereospecificity is a key advantage of this methodology, as it allows for the controlled introduction of new stereocenters into a molecule. This approach has been applied to the synthesis of stereochemically defined fragments of natural products and other complex organic targets. uwindsor.ca For example, the reaction has been used in the stereospecific substitution of steroid skeletons. rsc.org

Reactions with Acid Derivatives (e.g., Acyl Chlorides, Esters, Carbon Dioxide)

2-Lithio-1,3-dithianes react with a variety of carboxylic acid derivatives, including acyl chlorides, esters, and carbon dioxide, to form the corresponding acyl dithianes. wikipedia.orgbrynmawr.edu When reacted with acyl chlorides or esters, the lithiated dithiane acts as an acyl anion equivalent, attacking the electrophilic carbonyl carbon of the acid derivative. The initial tetrahedral intermediate then collapses to form a 2-acyl-1,3-dithiane. These products are precursors to 1,2-diketones upon hydrolysis of the dithiane group. wikipedia.org

The reaction with carbon dioxide provides a route to 2-carboxy-1,3-dithianes. The lithiated dithiane adds to the carbon of CO₂, and subsequent protonation yields the carboxylic acid. Hydrolysis of the dithiane in this product leads to the formation of an α-keto acid. brynmawr.edu These reactions significantly expand the synthetic utility of 2-lithio-1,3-dithianes, allowing for the synthesis of a range of dicarbonyl compounds. rsc.org

Palladium-Catalyzed Cross-Coupling with Aryl Halides

While traditionally used as nucleophiles in addition and substitution reactions, the reactivity of 2-lithio-1,3-dithianes has been extended to transition metal-catalyzed cross-coupling reactions. Specifically, palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes with aryl halides have been developed. brynmawr.edunih.govsemanticscholar.org This methodology takes advantage of the acidity of the benzylic proton in 2-aryl-1,3-dithianes, allowing them to act as transmetalation reagents in a palladium catalytic cycle. brynmawr.edu

The reaction typically involves a palladium catalyst, a suitable ligand, and a base. The base deprotonates the 2-aryl-1,3-dithiane, and the resulting carbanion participates in the catalytic cycle. This approach enables the formation of 2,2-diaryl-1,3-dithianes, which can then be hydrolyzed to afford diaryl ketones. brynmawr.edunih.govsemanticscholar.org This represents a significant expansion of dithiane chemistry, bridging the gap between classical umpolung strategies and modern cross-coupling methodologies. organic-chemistry.orgnih.govrsc.org

Mechanistic Considerations of Transmetalation Pathways

The generation of 2-lithio-1,3-dithianes can be achieved through direct deprotonation of the corresponding 1,3-dithiane with an organolithium reagent like n-butyllithium. researchgate.netyoutube.com However, an alternative and often faster method involves a tin-lithium (Sn/Li) transmetalation. This process utilizes a 2-trimethylstannyl-1,3-dithiane or a 2,2-bis(trimethylstannyl)-1,3-dithiane and reacts it with an organolithium reagent, such as methyllithium or lithium diisopropylamide (LDA). researchgate.net

The Sn/Li transmetalation is significantly faster than direct metalation, typically occurring within a minute at low temperatures like -78 °C. researchgate.net This rapid reaction allows for the preparation of substituted 2-lithio-1,3-dithianes that contain electrophilic functional groups, which might not be stable under the conditions required for direct deprotonation. researchgate.net The mechanism involves the nucleophilic attack of the organolithium reagent on the tin atom, leading to the displacement of the stannyl group and the formation of the desired 2-lithio-1,3-dithiane.

Reactions with [1.1.1]Propellane

Recent research has explored the reaction of 2-lithio-1,3-dithianes with the highly strained molecule [1.1.1]propellane. This reaction provides a novel route to functionalized bicyclo[1.1.1]pentane (BCP) derivatives, which are of significant interest in medicinal chemistry due to their properties as phenyl ring bioisosteres. nih.govnih.govthieme-connect.comchemrxiv.orgresearchgate.net

Formation of Bicyclo[1.1.1]pentyl (BCP) Derivatives

A general method for the synthesis of BCP-containing dithianes involves the reaction of a broad range of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govnih.govresearchgate.net This reaction has been shown to produce a variety of new BCP derivatives in good to excellent yields. nih.govnih.gov The versatility of this method is demonstrated by its tolerance of various functional groups on the aryl ring of the dithiane, including heterocyclic derivatives. nih.gov

Once the BCP-substituted dithiane is formed, the dithiane group can be further transformed into other functional groups, highlighting the robustness of these products for further synthetic manipulations. nih.govnih.gov A key transformation is the deprotection of the dithiane to yield BCP aryl ketones, which are valuable pharmacophores. nih.govresearchgate.net This methodology provides a significant advancement in accessing BCP analogues of diarylketones. nih.govnih.gov

Computational Studies on Two-Electron Reaction Pathways

Computational studies have been conducted to elucidate the mechanism of the reaction between 2-aryl-1,3-dithianes and [1.1.1]propellane. nih.govnih.gov These studies indicate that the reaction proceeds via a two-electron pathway. nih.govnih.govresearchgate.net

The proposed mechanism begins with the deprotonation of the 2-aryl-1,3-dithiane to form a 2-aryl-1,3-dithiyl anion. This anion then acts as a competent nucleophile, adding to the central bond of [1.1.1]propellane. nih.gov This addition is a key carbon-carbon bond-forming step. The calculations suggest that this is a purely anionic pathway for C-C bond formation with [1.1.1]propellane. nih.gov

Carbonylative Reactions and Homologation Principles

While specific details on carbonylative reactions of this compound were not found in the search results, the general reactivity of 2-lithio-1,3-dithianes suggests their potential use in such transformations. These organolithium compounds are powerful nucleophiles that can react with carbon monoxide or other carbonylating agents. Such reactions would lead to the formation of an acyl-dithiane intermediate, which upon hydrolysis would yield a ketone. This represents a homologation sequence where the original alkyl or aryl group is extended by a carbonyl group.

Oxidative Reactivity of Lithiated 1,3-Dithianes and their Oxides

Lithiated 1,3-dithianes exhibit notable reactivity towards oxygen and other oxidizing agents. tuni.fi The oxidation of these compounds can lead to a variety of products depending on the substrate and reaction conditions.

Studies on the aerobic oxidation of 2-aryl-2-lithio-1,3-dithianes have shown that they can undergo an autooxidative condensation. tuni.fiacs.orgacs.org This process involves the reaction of three equivalents of the 1,3-dithiane to form previously unreported products in good yields. tuni.fi The proposed mechanism involves the initial autoxidation of the 2-aryl-2-lithio-1,3-dithiane to generate a highly reactive thioester. This intermediate then undergoes condensation with two additional molecules of the lithiated dithiane. acs.orgacs.org This reaction has also been extended to acyclic lithiated benzaldehyde dithioacetals, which yield α-sulfide ketones and orthothioesters. tuni.fi

When 2-alkyl-substituted 1,3-dithianes are subjected to similar autoxidative conditions, the reaction is observed to halt before the formation of an orthothioester, yielding α-thioether ketones in moderate yields. acs.org This is likely due to the competitive formation of a lithium enolate. tuni.fi

The oxidative reactivity of lithiated 1,3-dithiane oxides has also been investigated. Reactions of lithiated dithiane oxides with trialkylboranes, followed by oxidation, have been explored. tandfonline.comtandfonline.com For instance, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with a trialkylborane can result in the migration of two alkyl groups from the boron to the carbon, ultimately yielding a dialkyl ketone after oxidation. tandfonline.comtandfonline.com A triple migration, leading to a trialkylmethanol, can be induced by treating the intermediate with trifluoroacetic anhydride, which facilitates a Pummerer rearrangement. tandfonline.comtandfonline.com

Aerobic Oxidation Pathways of 2-Alkyl-2-lithio-1,3-dithianes

Exposure of 2-lithio-1,3-dithianes to air (aerobic oxidation) triggers a cascade of reactions, leading to unique condensation products. While 2-aryl-2-lithio-1,3-dithianes undergo an autooxidative condensation involving three dithiane molecules to form α-thioether ketones and orthothioesters in good yields, the pathway for 2-alkyl substituted versions is distinct. acs.orgacs.org

The aerobic oxidation of lithiated benzaldehyde dithioacetals yields α-sulfide ketones and orthothioesters. This transformation is analogous to the products observed from the oxidation of 2-aryl-2-lithio-1,3-dithianes, suggesting a common autooxidative condensation mechanism. However, for 2-alkyl-2-lithio-1,3-dithianes, this process is less efficient. The oxidation of these substrates can afford 1,2-diketone derivatives, where one carbonyl group remains protected as a 1,3-dithiane, albeit in poor yields. The reaction is often halted before the formation of the final orthothioester product that is seen with aryl derivatives. acs.org

The mechanism for this transformation is believed to be initiated by the autoxidation of the 2-lithio-1,3-dithiane. acs.org Density Functional Theory (DFT) calculations support a pathway that begins with the highly favorable autoxidation of the organolithium compound to create a thioester intermediate. acs.org This reactive thioester is then trapped by another molecule of 2-lithio-1,3-dithiane. acs.org

In the case of 2-alkyl substituted dithianes, the condensation process is often hampered. acs.org The reaction may stop after the first condensation step, yielding products in lower yields (up to 27%). acs.org This is likely due to the competitive formation of a lithium enolate from the intermediate product, which hinders further condensation with a third dithiane unit. acs.org The steric bulk of the substituent can also alter the reaction's outcome; for instance, the oxidation of lithiated 2-tert-butyl-1,3-dithiane stops at the thioester intermediate due to steric hindrance.

Substrate Type Primary Products Yields Mechanistic Notes
2-Aryl-2-lithio-1,3-dithianesα-Thioether Ketones, Orthothioesters51-89% acs.orgCondensation of three dithiane molecules proceeds efficiently. acs.org
2-Alkyl-2-lithio-1,3-dithianes1,2-Diketone Derivatives (one carbonyl protected)Poor Condensation is hampered by competitive lithium enolate formation. acs.org
2-tert-Butyl-2-lithio-1,3-dithianeThioesterNot specifiedSteric hindrance prevents further condensation.

Reactions of Lithiated 1,3-Dithiane Oxides with Trialkylboranes

The reactions of various 2-substituted-1,3-dithiane oxides with trialkylboranes, such as trioctylborane, have been investigated to explore migratory aptitude and product formation. uobasrah.edu.iq These reactions involve the 1,2-migration of an alkyl group from the boron atom to the electrophilic carbon of the dithiane ring. tandfonline.com

When 2-chloro-1,3-dithiane-1,3-dioxide is lithiated and reacted with trioctylborane, a single migration of an octyl group occurs, displacing the chloride. uobasrah.edu.iqtandfonline.com Subsequent oxidation yields nonanoic acid in a moderate 50% yield. tandfonline.com There is no evidence for a second migration involving the displacement of a sulfenate group. uobasrah.edu.iqtandfonline.com

In contrast, the reaction with lithiated 2-methoxy-1,3-dithiane-1-oxide results in two migrations. uobasrah.edu.iq Both the methoxy group and the thiolate unit of the dithiane ring are displaced, leading to the formation of dioctyl ketone after oxidation, with yields up to 31%. tandfonline.com The yield is limited because thiophilic addition of the lithiating agent competes with the desired lithiation at C2. uobasrah.edu.iqtandfonline.com A third migration can be induced by treating the intermediate with trifluoroacetic anhydride, which triggers a Pummerer rearrangement. uobasrah.edu.iq This makes the resulting trifluoroacetoxyalkylthiolate group a viable leaving group, and subsequent oxidation produces trioctylmethanol, though in very low yields. uobasrah.edu.iqtandfonline.com

Dithiane Oxide Substrate Key Reagents Migrations Final Product (after oxidation) Yield
2-Chloro-1,3-dithiane-1,3-dioxideTrioctylboraneOneNonanoic acid50% tandfonline.com
2-Methoxy-1,3-dithiane-1-oxideTrioctylboraneTwoDioctyl ketoneUp to 31% tandfonline.com
2-Methoxy-1,3-dithiane-1-oxideTrioctylborane, Trifluoroacetic AnhydrideThreeTrioctylmethanolVery low uobasrah.edu.iqtandfonline.com

Other Significant Transformations of this compound Derivatives

Beyond the aforementioned reactivity, derivatives of this compound are valuable precursors in other important synthetic transformations.

Conversion to 1,1-Difluoromethyl Alkanes

2-Alkyl-1,3-dithiane derivatives, which are readily prepared, can be converted into the corresponding 1,1-difluoromethyl alkanes. organic-chemistry.org This transformation is achieved by reacting the dithiane with bromine trifluoride (BrF₃). organic-chemistry.org The reaction proceeds in good yield, particularly when the dithiane is derived from primary alkyl halides, making it a suitable method for derivatives of this compound. organic-chemistry.org

Anion Relay Chemistry Applications

Lithiated dithianes are foundational to the powerful synthetic strategy known as Anion Relay Chemistry (ARC). organic-chemistry.org This one-flask, multi-component coupling protocol allows for the rapid assembly of complex molecular architectures. wsu.edu The core concept involves the addition of an anion, such as that derived from this compound, to an epoxide that contains a distal trialkylsilyl group and an anion-stabilizing group. organic-chemistry.org

This initial addition opens the epoxide ring to form an oxyanion. organic-chemistry.org The addition of a polar solvent like HMPA then triggers a solvent-controlled 1,4-Brook rearrangement. organic-chemistry.orgwsu.edu This rearrangement effectively transfers the negative charge, generating a new, distal anion at a different position in the molecule. wsu.edu This newly formed anion is then available to react with a second, different electrophile, all within the same reaction vessel. organic-chemistry.orgwsu.edu This tactic has been successfully applied using dithiane substrates to achieve the efficient synthesis of diverse and complex molecules. organic-chemistry.org

Dehydrative Glycosylation Mediated by Dithiane Oxides

A notable advancement in glycosylation chemistry involves the use of 2-substituted-1,3-dithiane 1-oxides as dehydrative reagents. This method facilitates the direct coupling of a glycosyl donor, in the form of a hemiacetal, with a glycosyl acceptor, obviating the need for pre-activation of the anomeric carbon into a leaving group. The process is characterized by a sequential activation of the sulfoxide and the remaining sulfide within the dithiane oxide moiety.

The reaction is typically initiated by a triflic anhydride (Tf₂O) promoter, which activates the sulfoxide. This activation leads to a complex reaction pathway involving key intermediates that ultimately enable the formation of the glycosidic bond. While the precise mechanism has been the subject of extensive study, a plausible pathway has been elucidated through a series of control and tracking experiments.

Reaction Mechanism and Key Intermediates

The proposed mechanism for the dehydrative glycosylation mediated by a 2-aryl-1,3-dithiane 1-oxide begins with the activation of the sulfoxide by triflic anhydride. This initial step is crucial for generating a highly reactive species capable of activating the C1-hydroxyl group of the glycosyl donor.

The key steps are outlined as follows:

Activation of the Dithiane Oxide: The sulfoxide oxygen atom of the 2-aryl-1,3-dithiane 1-oxide attacks the triflic anhydride. This forms a highly electrophilic intermediate.

Formation of Glycosyl Oxo-sulfonium Ion: The hemiacetal of the glycosyl donor then reacts with this activated species. This reaction results in the formation of a glycosyl oxo-sulfonium ion, effectively activating the anomeric carbon.

Generation of Critical Intermediates: Following the formation of the initial glycosyl oxo-sulfonium ion, the reaction can proceed through several pathways. Important intermediates, such as sulfenic anhydride, have been suggested to play a role in the complex reaction cascade.

Nucleophilic Attack and Glycosidic Bond Formation: The glycosyl acceptor, typically an alcohol, attacks the activated anomeric carbon of the glycosyl donor. This nucleophilic substitution results in the formation of the desired glycosidic linkage with the concomitant release of the dithiane-derived byproducts.

Interestingly, investigations into the mechanism suggest the possibility of both a conventional ionic glycosylation pathway and a novel free radical pathway, indicating the complexity of the reaction landscape. researchgate.net

Research Findings and Substrate Scope

The utility of this dehydrative glycosylation strategy has been demonstrated with a variety of glycosyl donors and acceptors, showcasing its potential in oligosaccharide synthesis. The tables below summarize representative findings, highlighting the yields and stereoselectivity achieved under optimized reaction conditions.

Table 1: Glycosylation of Perbenzoylated Glucose Donor with Various Acceptors
EntryGlycosyl AcceptorProductYield (%)Anomeric Ratio (α:β)
1Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosideDisaccharide A851:5
2Isopropyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosideDisaccharide B821:6
3tert-ButanolGlycoside C751:4
4CyclohexanolGlycoside D881:7
Table 2: Glycosylation with Various Glycosyl Donors
EntryGlycosyl DonorGlycosyl AcceptorYield (%)Anomeric Ratio (α:β)
12,3,4,6-Tetra-O-benzoyl-D-galactopyranoseMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside78>1:20 (β only)
22,3,4,6-Tetra-O-benzoyl-D-mannopyranoseMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside65>20:1 (α only)
32,3,4-Tri-O-benzoyl-L-fucopyranoseMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside721:3

The data indicate that the method is effective for a range of substrates, providing good to excellent yields. The stereochemical outcome of the glycosylation is influenced by the structure of both the glycosyl donor and acceptor, as is common in glycosylation chemistry. For instance, mannosyl donors typically yield α-glycosides due to the influence of the C2-substituent, a principle that holds in this dithiane oxide-mediated methodology.

This dehydrative approach using dithiane oxides represents a valuable tool for the synthesis of complex carbohydrates, offering a direct route to glycosidic bond formation from readily available hemiacetals.

Retrosynthetic Analysis and Advanced Synthetic Applications of 2 Propyl 1,3 Dithiane

General Principles of Retrosynthetic Planning Utilizing Dithianes

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov Within this framework, 1,3-dithianes, such as 2-propyl-1,3-dithiane, serve as invaluable tools for synthetic chemists. Their utility stems from their ability to function as masked carbonyl groups, enabling a reversal of the normal reactivity of the carbonyl carbon, a concept known as "umpolung". acs.orgnih.gov

Synthon Equivalents for Formyl and Acyl Anions in Retrosynthesis

In standard organic reactions, the carbonyl carbon is electrophilic. However, the use of 1,3-dithianes allows for the generation of a nucleophilic acyl anion equivalent. acs.orgnih.govresearchgate.net The protons on the carbon atom between the two sulfur atoms in a 1,3-dithiane (B146892) are acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion. wikipedia.org This carbanion, a lithiated 2-substituted-1,3-dithiane, can then react with various electrophiles. nih.govwikipedia.org

This "umpolung" or reversal of polarity is a powerful strategy in organic synthesis. acs.org Specifically, this compound can be deprotonated to form a nucleophilic propyl-acyl anion equivalent. This synthon can then participate in carbon-carbon bond-forming reactions with a variety of electrophiles. After the desired synthetic transformations, the dithiane can be hydrolyzed back to the corresponding carbonyl group, typically using mercuric salts or other oxidative methods. nih.govuwindsor.ca

Synthon Synthetic Equivalent Description
Formyl Anion2-Lithio-1,3-dithianeA nucleophilic equivalent of a formyl group, enabling the introduction of an aldehyde functionality.
Acyl Anion2-Lithio-2-alkyl-1,3-dithianeA nucleophilic equivalent of a ketone, allowing for the formation of carbon-carbon bonds at the carbonyl carbon.

Strategic Disconnections and Functional Group Interconversions in Target Molecule Synthesis

The ability of 1,3-dithianes to mask a carbonyl group and function as an acyl anion equivalent makes them a key component in strategic disconnections during retrosynthetic analysis. When planning the synthesis of a complex molecule, a chemist can identify a carbonyl group and retrospectively "disconnect" the bonds to its alpha-carbons, envisioning a reaction between an acyl anion synthon and an appropriate electrophile. researchgate.net

The 1,3-dithiane functionality is stable under a variety of reaction conditions, including both acidic and basic media, making it an excellent protecting group for aldehydes and ketones. nih.gov This stability allows for chemical manipulations on other parts of the molecule without affecting the masked carbonyl group. Functional group interconversions (FGIs) are therefore facilitated, as the dithiane can be carried through multiple synthetic steps before its deprotection to reveal the carbonyl functionality at a late stage in the synthesis. researchgate.net

Applications in Natural Product Synthesis

The unique reactivity of 2-substituted-1,3-dithianes has been extensively utilized in the total synthesis of complex natural products. acs.orgnih.gov Their ability to form key carbon-carbon bonds in a stereocontrolled manner has proven crucial in the construction of intricate molecular architectures.

Construction of Polyketide and Polyol Scaffolds

Polyketides and polyols are classes of natural products characterized by repeating 1,3-oxygenated functionalities. The synthesis of these structures often relies on the iterative coupling of smaller building blocks. Dithiane-based methodologies have been instrumental in this area. Specifically, 2-silylated-1,3-dithianes can be used in one-flask, multicomponent "linchpin" couplings with epoxides. nih.gov This strategy allows for the stereoselective synthesis of 1,3-polyol units, which are common structural motifs in polyketide natural products. nih.gov The reaction of a lithiated 2-silylated-1,3-dithiane with a first epoxide, followed by a Brook rearrangement and reaction with a second, different epoxide, leads to the formation of unsymmetrical bis-alkylated products that are precursors to complex polyol chains. nih.gov

Total Synthesis of Complex Macrolides (e.g., Spongistatin 1)

The total synthesis of the potent cytotoxic macrolide Spongistatin 1 (also known as Altohyrtin A) provides a compelling example of the power of dithiane chemistry. In the retrosynthetic analysis of Spongistatin 1, the complex molecule was dissected into smaller fragments. nih.gov The construction of key carbon-carbon bonds within these fragments was achieved by reacting 2-lithio-1,3-dithiane derivatives with enantiomerically pure epoxides. nih.gov For instance, the C(1)–C(12) and C(18)–C(28) units of Spongistatin 1 were assembled using this strategy. nih.gov Furthermore, a highly convergent approach to the CD-ring spiroacetal of the spongistatins was developed, utilizing a one-pot bis-alkylation of a 2-silylated-1,3-dithiane with two different epoxides. nih.gov

Elaboration of Multifunctional Intermediates (e.g., Vermiculin, FK-506)

The versatility of dithiane chemistry is further highlighted in the synthesis of other complex natural products like the macrodiolide antibiotic Vermiculin and the immunosuppressant FK-506.

In the synthesis of (+)-Vermiculin, a key step involves the use of a dithiane derivative. The hydrolytic cleavage of the dithiane unit with mercuric oxide and boron trifluoride etherate in the final stages of the synthesis reveals a crucial carbonyl group to yield the natural product. uwindsor.ca

The total synthesis of FK-506 also features the strategic use of a 1,3-dithiane. In one approach, a dithiane moiety serves as a protecting group for an aldehyde at the C(10) position of a key phosphine oxide intermediate. uwindsor.ca This protected fragment is then used in a Wittig reaction to couple with another advanced intermediate. The dithiane is later hydrolyzed to unmask the aldehyde, which is essential for subsequent transformations. uwindsor.ca In another synthetic strategy towards FK-506, a 1,3-dithiane is used to protect a lactol-derived aldehyde, creating a stable building block for the elaboration of the complex macrocyclic core. uwindsor.ca

Synthesis of Modified Carbohydrate Analogues

The synthesis of modified carbohydrate analogues, particularly C-glycosides, is of significant interest due to their increased metabolic stability compared to their O-glycoside counterparts. researchgate.net The inherent lability of the glycosidic bond in O-glycosides often limits their therapeutic potential. C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are resistant to enzymatic hydrolysis, making them attractive targets for the development of novel therapeutics. researchgate.net The umpolung reactivity of 2-substituted-1,3-dithianes, such as this compound, provides a powerful tool for the formation of the crucial carbon-carbon bond at the anomeric center.

The general retrosynthetic approach for a C-glycoside analogue featuring a propyl group attached to the anomeric carbon involves disconnecting the C-C bond between the sugar moiety and the propyl group. This leads to a carbohydrate-based electrophile and a propyl anion equivalent. This compound serves as a practical and effective synthon for this propyl anion. The Corey-Seebach reaction allows for the deprotonation of the C-2 proton of the dithiane ring using a strong base, typically n-butyllithium, to generate a highly nucleophilic carbanion. wikipedia.org This nucleophile can then react with a suitable carbohydrate-derived electrophile, such as a sugar lactone or an epoxide, to form the desired C-glycoside precursor.

A notable example of this strategy is the addition of lithiated dithianes to sugar lactones. In a study by Norris and coworkers, the addition of various lithiated 1,3-dithianes to 2,3-O-isopropylidene-D-erythronolactone was investigated. nih.gov The reaction proceeds via the nucleophilic attack of the dithiane carbanion on the lactone carbonyl, leading to the formation of a lactol intermediate. Subsequent reduction of the lactol with a reducing agent like triethylsilane affords the C-glycoside. nih.gov This methodology was successfully applied to the synthesis of a furanose C-disaccharide, demonstrating the feasibility of using more complex, carbohydrate-derived dithiane nucleophiles. nih.gov

Reactants Product Key Transformation Reference
2,3-O-isopropylidene-D-erythronolactone, Lithiated 1,3-dithianeC-glycoside lactolNucleophilic addition nih.gov
C-glycoside lactolC-glycosideReduction nih.gov
2,3-O-isopropylidene-D-erythronolactone, D-ribose-derived lithiated dithianeFuranose C-disaccharideStereoselective C-C bond formation nih.gov

This synthetic approach showcases the potential of using this compound as a nucleophile to introduce a propyl group at the anomeric position of a sugar, leading to the formation of novel and metabolically stable C-glycoside analogues. The stereochemical outcome of the addition can often be controlled by the choice of reactants and reaction conditions, allowing for the synthesis of specific diastereomers.

Development of Bioisosteres for Pharmaceutical and Medicinal Chemistry

Bioisosterism is a fundamental concept in medicinal chemistry that involves the replacement of a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. u-tokyo.ac.jp Such modifications can lead to improved potency, selectivity, metabolic stability, and reduced toxicity. nih.gov The 1,3-dithiane moiety has emerged as a valuable non-classical bioisostere for various functional groups, including carbonyls and, in the case of 2-substituted dithianes, alkyl chains.

The replacement of a simple alkyl chain, such as a propyl group, with a this compound can significantly alter the physicochemical properties of a molecule. The dithiane ring introduces steric bulk and alters the lipophilicity and electronic distribution compared to a linear alkyl chain. These changes can influence how a drug molecule interacts with its biological target and how it is processed by the body.

A compelling example of the successful application of a dithiane moiety in drug design is the development of dithiane analogues of tiapamil. nih.gov Tiapamil is a calcium channel blocker, and its dithiane analogues have been shown to be highly active modifiers of P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells. nih.gov In this context, the dithiane moiety is not a direct bioisostere of a propyl group but rather a key component of a larger pharmacophore that imparts a novel biological activity.

The research on tiapamil analogues demonstrated that the introduction of a dithiane ring into the molecular structure led to compounds with potent MDR-modifying activity, significantly exceeding that of reference compounds. nih.gov The most active analogues were found to fully revert vincristine sensitivity in resistant cancer cell lines at concentrations well below their cytotoxic levels. nih.gov

Compound Biological Activity Key Structural Feature Reference
TiapamilCalcium channel blockerN/A nih.gov
Dithiane analogues of Tiapamil (e.g., Ro 11-5160)P-glycoprotein mediated MDR modifiers1,3-Dithiane ring nih.gov

Deprotection and Functional Group Interconversion of the 1,3 Dithiane Moiety

Hydrolytic Deprotection Methods for Carbonyl Regeneration

Historically, salts of mercury(II) have been the reagents of choice for the deprotection of dithianes due to the high affinity of the mercuric ion for sulfur. stackexchange.comyoutube.com Reagents such as mercury(II) chloride (HgCl₂) in aqueous acetonitrile (B52724) or mercury(II) oxide (HgO) in the presence of a Lewis acid like boron trifluoride etherate are classic examples. sci-hub.se The mechanism involves the coordination of the mercury salt to the sulfur atoms of the dithiane, which polarizes the C-S bonds and makes the dithioacetal carbon susceptible to nucleophilic attack by water. stackexchange.com This is followed by a series of steps leading to the formation of the carbonyl compound and a mercury-sulfur complex. stackexchange.com

A more recent and efficient variation of this method employs mercury(II) nitrate (B79036) trihydrate under solid-state conditions, which can significantly reduce reaction times. nih.govmdpi.comresearchgate.net This solvent-free approach involves grinding the dithiane substrate with the mercury salt, offering a mild and fast procedure for carbonyl regeneration. nih.govmdpi.com Despite their effectiveness, the toxicity of mercury compounds has led to a decline in their use in favor of more environmentally benign alternatives. organic-chemistry.org

Substrate ExampleReagentSolventTimeYield (%)
2-Phenyl-1,3-dithianeHg(NO₃)₂·3H₂OSolvent-free2 min95
2-Hexyl-1,3-dithianeHg(NO₃)₂·3H₂OSolvent-free1 min96

This table presents illustrative data on mercury(II) salt-mediated deprotection of 1,3-dithianes.

Oxidative methods provide a powerful and often milder alternative to heavy metal-based reagents for dithiane deprotection. These strategies typically involve the oxidation of the sulfur atoms, which facilitates the hydrolysis of the thioacetal.

One effective hypervalent iodine reagent for this purpose is (bis(trifluoroacetoxy)iodo)benzene (PIFA). This reagent has proven particularly useful for the deprotection of dithiane-containing alkaloids, which can be sensitive to harsh reaction conditions. organic-chemistry.orgorganic-chemistry.orgacs.org The oxidative deprotection with PIFA often proceeds cleanly and is ideal for labile molecules. organic-chemistry.orgorganic-chemistry.org

A widely adopted and greener approach utilizes a combination of 30% aqueous hydrogen peroxide (H₂O₂) with a catalytic amount of iodine (I₂). organic-chemistry.orgresearchgate.net This method is advantageous as it operates under essentially neutral conditions, often in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS) to enhance substrate solubility. organic-chemistry.orgorganic-chemistry.org This protocol demonstrates excellent functional group tolerance, leaving protecting groups such as phenolic acetates, benzyl (B1604629) ethers, and various carbamates intact. organic-chemistry.orgresearchgate.net The reaction is generally efficient, with high yields and short reaction times. organic-chemistry.org

Substrate ExampleReagentSolventTimeYield (%)
2-(4-Methoxyphenyl)-1,3-dithiane30% H₂O₂, I₂ (cat.), SDSWater30 min94
2-Cyclohexyl-1,3-dithiane30% H₂O₂, I₂ (cat.), SDSWater45 min92

This table showcases representative data for the oxidative hydrolysis of 1,3-dithianes using hydrogen peroxide and iodine.

Transacetalization, or thioacetal exchange, is another strategy for the deprotection of dithianes. This method involves the transfer of the thioacetal from the protected carbonyl compound to a more reactive carbonyl acceptor, effectively liberating the desired aldehyde or ketone. This process is typically catalyzed by a Lewis acid or a Brønsted acid. organic-chemistry.org For instance, the use of a catalytic amount of iodine can facilitate the transthioacetalization of dithianes to other acetals under mild conditions. organic-chemistry.orgarkat-usa.org This approach can be particularly useful when other acid-sensitive or base-sensitive groups are present in the molecule.

While dithianes are generally stable to many acidic conditions, certain strong acid systems can be employed for their deprotection. A mixture of polyphosphoric acid (PPA) and acetic acid has been reported as an effective reagent for the hydrolysis of 1,3-dithianes and dithiolanes. asianpubs.orgccsenet.org This method offers a simple and convenient way to regenerate carbonyl compounds at moderate temperatures (20-45 °C). asianpubs.org The viscosity of PPA often necessitates its use in excess, where it can also act as the solvent. asianpubs.org The presence of a small amount of acetic acid is crucial for the reaction to proceed efficiently, suggesting a synergistic interaction between the two acids in promoting the deprotection. asianpubs.org

Substrate ExampleTemperature (°C)Time (h)Yield (%)
2-Phenyl-1,3-dithiane45373
2,2-Diphenyl-1,3-dithiane45489

This table provides examples of deprotection of 1,3-dithianes using a mixture of polyphosphoric acid and acetic acid. asianpubs.org

Chemo- and Stereoselective Deprotection Considerations

In the synthesis of complex molecules, the selective deprotection of one protecting group in the presence of others is a significant challenge. The choice of deprotection reagent is critical to achieving high chemoselectivity. For instance, the oxidative hydrolysis of dithianes with hydrogen peroxide and iodine shows excellent tolerance for a variety of other protecting groups, making it a highly chemoselective method. organic-chemistry.org Similarly, oxidative deprotection with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been shown to selectively cleave 1,3-dithianes in the presence of 1,3-dithiolanes. rsc.org

Stereoselectivity is a key consideration when the dithiane is part of a chiral molecule. The deprotection method should not induce racemization or epimerization at adjacent stereocenters. Mild deprotection methods, such as those employing enzymatic or photolytic conditions, can be advantageous in this regard. The asymmetric synthesis of α-amino 1,3-dithianes highlights the importance of stereochemical integrity in dithiane chemistry, and subsequent deprotection must be carefully chosen to preserve the stereochemistry of the final α-amino carbonyl compound. nih.gov

Conversion of Dithianes to Other Functional Groups (Beyond Acyl Regeneration)

Beyond their role as a protecting group for carbonyls, 2-substituted-1,3-dithianes can be directly converted into other functional groups, showcasing their versatility as synthetic intermediates. One notable transformation is the reaction of 2-alkyl-1,3-dithianes with bromine trifluoride (BrF₃) to yield 1,1-difluoromethyl alkanes. organic-chemistry.orgscribd.com This reaction provides a direct route to gem-difluorinated compounds from dithiane precursors. organic-chemistry.orgscribd.com

Furthermore, recent developments have shown that 1,3-dithiane (B146892) derivatives can be used to prepare a variety of functionalized orthoesters under mild and green electrochemical conditions. organic-chemistry.org This transformation expands the synthetic utility of the dithiane moiety beyond simple carbonyl regeneration.

Reductive Conversion to Alkanes

The most prominent method for the reductive desulfurization of 1,3-dithianes to their corresponding alkanes is the use of Raney nickel. This reaction, often referred to as the Mozingo reduction, effectively cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds, thereby converting the dithiane-protected carbonyl equivalent into a simple methylene (B1212753) or methyl group.

In the case of 2-propyl-1,3-dithiane, treatment with Raney nickel results in the formation of pentane. The reaction is typically carried out by heating the dithiane substrate with a slurry of active Raney nickel in a suitable solvent, most commonly ethanol. Raney nickel, a fine-grained nickel-aluminium alloy, is activated by leaching the aluminum with sodium hydroxide, which creates a high surface area catalyst saturated with hydrogen. organic-chemistry.orgresearchgate.net This adsorbed hydrogen is the reducing agent in the desulfurization process.

The general transformation is as follows: this compound → Pentane

Detailed research findings have established this method as a reliable way to remove the dithiane group and complete the synthesis of a hydrocarbon chain. scienceinfo.com The reaction is particularly useful as an alternative to Wolff-Kishner or Clemmensen reductions for converting a carbonyl group (masked as a dithiane) into an alkane. organic-chemistry.org

ReactantReagentSolventConditionsProductYield
This compoundRaney Nickel (W-2)EthanolRefluxPentaneHigh

Transformations to Esters

While less common than reductive desulfurization or reversion to the parent carbonyl, the 1,3-dithiane moiety can be converted into an ester through oxidative cleavage. This transformation is analogous to the oxidation of cyclic acetals (e.g., 1,3-dioxanes), which can be cleaved to form hydroxy esters or other ester derivatives. organic-chemistry.org

One effective method involves the use of meta-chloroperbenzoic acid (m-CPBA). The oxidation of cyclic acetals with m-CPBA proceeds under mild conditions to yield hydroxy alkyl esters in good yields. organic-chemistry.org By analogy, this compound can be oxidized to afford an ester. The reaction likely proceeds through oxidation at the sulfur atoms followed by cleavage of the C-S bonds and rearrangement to form the ester product.

Another powerful method for the oxidative cleavage of acetals to esters utilizes a catalytic system of N-hydroxyphthalimide (NHPI) and a cobalt(II) salt, such as Co(OAc)₂, with molecular oxygen as the terminal oxidant. organic-chemistry.org This system is known to efficiently oxidize various acetals and can be applied to the transformation of this compound. The reaction generates a phthalimide (B116566) N-oxyl (PINO) radical, which initiates the oxidative cleavage process.

These methods provide a pathway to convert the dithiane, a masked carbonyl, directly into a carboxylic acid derivative, expanding its synthetic utility beyond simple deprotection or reduction.

ReactantReagent(s)SolventConditionsProduct Type
This compoundm-CPBADichloromethaneRoom TemperatureEster
This compoundNHPI (cat.), Co(OAc)₂ (cat.), O₂Acetonitrile or Ethyl AcetateRoom Temperature to Mild HeatingEster

Advanced Topics and Future Research Directions in 2 Propyl 1,3 Dithiane Chemistry

Asymmetric Transformations and Enantioselective Synthesis

The generation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Research involving 2-propyl-1,3-dithiane has increasingly focused on methods to introduce stereocenters in a controlled manner.

The asymmetric oxidation of sulfur atoms in the 1,3-dithiane (B146892) ring offers a powerful strategy for creating chiral building blocks. Studies on ester derivatives of 1,3-dithiane-2-carboxylates, which are structurally related to 2-acyl-1,3-dithianes, have demonstrated the feasibility of this approach. Using titanium-based chiral catalysts, such as those employed in the Kagan and Modena protocols, highly enantioselective oxidations can be achieved. nih.gov

For instance, the oxidation of various ester derivatives of 1,3-dithiane-2-carboxylates has yielded monoxides with enantiomeric excesses (ee) ranging from 80% to 95%, and trans bis-sulfoxides with ee greater than 97%. nih.gov The choice of the ester group (e.g., methyl, ethyl, t-butyl, phenyl) was found to significantly influence the stereochemical outcome. nih.gov Hydrolysis and decarboxylation of these oxidized products can then furnish enantiopure trans-1,3-dithiane 1,3-dioxide, a valuable chiral synthon. nih.gov

Table 1: Enantioselectivity in the Asymmetric Oxidation of 1,3-Dithiane-2-carboxylate Esters

Ester Group Product Enantiomeric Excess (ee)
Methyl Monoxide 80-95%
Ethyl Monoxide 80-95%
t-Butyl Monoxide 80-95%
Phenyl Monoxide 80-95%
Various trans bis-sulfoxide >97%

Data sourced from studies on asymmetric oxidation protocols. nih.gov

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for asymmetric synthesis.

Baker's Yeast (Saccharomyces cerevisiae) reductions have proven effective for the asymmetric reduction of ketones bearing a 1,3-dithiane moiety. This whole-cell biocatalyst can convert prochiral ketones into chiral alcohols with high enantioselectivity. nih.govresearchgate.net For example, the asymmetric reduction of ketones like 1-(1,3-dithian-2-yl)-2-propanone using baker's yeast yields the corresponding (S)-alcohols in enantiopure form. nih.gov The stereochemical outcome of these reductions is governed by the enzymatic machinery of the yeast, which often follows Prelog's rule.

Lipase-Catalyzed Resolutions are another powerful biotechnological tool. Lipases are enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two. Racemic alcohols containing the 1,3-dithiane scaffold, such as 1-(1,3-dithian-2-yl)-2-propanol, have been successfully resolved using lipases like Candida antarctica lipase (B570770) B (CALB). nih.gov This enzymatic transesterification can yield enantiopure (S)-alcohols and the corresponding (R)-acetates with very high enantiomeric ratios. nih.gov

Table 2: Examples of Biotechnological Transformations of 1,3-Dithiane Derivatives

Substrate Biocatalyst Transformation Product Configuration Enantiomeric Purity
1-(1,3-Dithian-2-yl)-2-propanone Baker's Yeast Reduction (S)-alcohol Enantiopure
Racemic 1-(1,3-Dithian-2-yl)-2-propanol Candida antarctica Lipase B Resolution (Transesterification) (S)-alcohol / (R)-acetate High (High E value)

Data compiled from studies on chemoenzymatic synthesis. nih.gov

Further Computational Studies and Elucidation of Intricate Reaction Mechanisms

Computational chemistry provides invaluable insights into the structures, energies, and reaction pathways of molecules, complementing experimental findings. For 1,3-dithianes, theoretical studies using ab initio molecular orbital theory and density functional theory (DFT) have been instrumental in understanding their conformational preferences and the stereoelectronic effects that govern their reactivity. acs.org

These studies have detailed the relative energies of the chair and twist conformers of the 1,3-dithiane ring and have identified various transition states for conformational interconversions. acs.orgnih.gov For example, calculations have elucidated the energy barriers for ring inversion, providing a deeper understanding of the molecule's dynamic behavior. nih.gov Furthermore, computational models have been used to explain the influence of stereoelectronic interactions, such as hyperconjugation between sulfur lone pairs and anti-bonding orbitals of adjacent C-H bonds, on bond lengths and NMR coupling constants. acs.org The mechanism of photodeprotection of 1,3-dithianes has also been investigated through a combination of experimental techniques and DFT computational studies, suggesting that the superoxide (B77818) anion plays a crucial role in the deprotection reaction. acs.org

Exploration of Novel 1,3-Dithiane Analogues and Their Unprecedented Reactivity

The foundational structure of 1,3-dithiane can be modified to create novel analogues with unique and potentially enhanced reactivity. Research in this area focuses on altering the dithiane core or introducing new functional groups at the C2 position to access new synthetic transformations.

For example, the synthesis of β-keto 1,3-dithianes through methods like the double conjugate addition of dithiols to propargylic ketones creates masked 1,3-dicarbonyl systems. organic-chemistry.org These analogues serve as versatile precursors for a range of functionalized oxygen-containing heterocycles. organic-chemistry.org Another area of exploration involves the synthesis of derivatives like 1,3-dithiane-2-carbodithioate, which exhibit distinct reactivity patterns. acs.org Furthermore, the development of 2-silylated 1,3-dithianes has opened up new avenues in synthesis, including their use in multicomponent "lynchpin" coupling strategies to construct complex polyol chains stereoselectively. uwindsor.ca The reactivity of these novel analogues often deviates from that of simple 2-alkyl-1,3-dithianes, offering new strategic possibilities for carbon-carbon bond formation and functional group installation. organic-chemistry.orguwindsor.ca

Integration into Modern Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of established chemical transformations into modern high-throughput platforms like flow chemistry and automated synthesis is a key goal for enhancing efficiency, safety, and scalability. While specific reports on this compound in these systems are emerging, the broader chemistry of 1,3-dithianes is well-suited for such adaptations.

The formation of lithiated this compound, a cornerstone of its reactivity, involves the use of pyrophoric reagents like n-butyllithium. Flow chemistry offers significant safety advantages for handling such hazardous materials by minimizing the amount of reagent present at any given time. The precise control over reaction time, temperature, and stoichiometry achievable in microreactors can lead to improved yields and selectivity in the subsequent alkylation or acylation reactions of the dithiane anion.

Automated synthesis platforms can leverage the reliability of dithiane chemistry for the rapid generation of compound libraries. By programming sequences of deprotonation, electrophilic trapping, and subsequent deprotection or transformation, these systems can efficiently explore a wide chemical space around the this compound core, accelerating drug discovery and materials science research. The development of robust, solid-phase-supported dithiane reagents could further facilitate their integration into automated workflows by simplifying purification processes.

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